
Treprostinil diolamine
Descripción general
Descripción
See also: Treprostinil (has active moiety).
Mecanismo De Acción
- Treprostinil diolamine primarily targets the prostacyclin pathway. It is a stable analogue of prostacyclin, a prostaglandin that acts as an anti-thrombotic agent and a potent vasodilator .
Target of Action
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
Treprostinil diolamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including prostacyclin receptors (IP receptors) on the surface of vascular smooth muscle cells and platelets. By binding to these receptors, this compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. In endothelial cells, it promotes vasodilation by enhancing the production of nitric oxide and reducing the levels of endothelin-1, a potent vasoconstrictor. In smooth muscle cells, this compound inhibits proliferation and induces relaxation, which helps in reducing pulmonary vascular resistance. Additionally, it influences cell signaling pathways, such as the cAMP pathway, and modulates gene expression related to vasodilation and anti-proliferative effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to IP receptors on target cells. This binding activates adenylate cyclase, which converts adenosine triphosphate (ATP) to cAMP. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, resulting in vasodilation and inhibition of platelet aggregation. This compound also affects gene expression by modulating transcription factors involved in the regulation of vascular tone and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained vasodilation and reduced pulmonary artery pressure. Prolonged use may also result in desensitization of IP receptors, necessitating adjustments in dosage to maintain therapeutic effects .
Actividad Biológica
Treprostinil diolamine is a synthetic analogue of prostacyclin, primarily used in the treatment of pulmonary arterial hypertension (PAH). This compound exhibits significant biological activity through its mechanisms of action, pharmacokinetics, and clinical efficacy. Below, we explore these aspects in detail, supported by data tables and case studies.
This compound acts predominantly as a vasodilator . It binds to several receptors, including:
- Prostacyclin receptor (IP)
- Prostaglandin D2 receptor (DP1)
- Prostaglandin E2 receptor (EP2)
The binding to these receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, promoting vasodilation and inhibiting platelet aggregation. This mechanism is crucial for alleviating symptoms associated with PAH by reducing pulmonary artery pressure and improving cardiac output without significantly affecting heart rate .
Pharmacokinetics
The pharmacokinetics of this compound reveal important insights into its absorption and bioavailability:
- Bioavailability :
- Oral: Approximately 17%
- Subcutaneous: Nearly 100%
- Time to Peak Concentration :
- Oral: 4 to 6 hours
- Subcutaneous: Steady-state concentrations achieved in about 10 hours
- Half-life : Approximately 4 hours after subcutaneous administration .
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in improving exercise capacity and functional status in patients with PAH. The pivotal studies include:
Table 1: Summary of Key Clinical Trials
Study | Population | Primary Endpoint | Results |
---|---|---|---|
TDE-PH-301 | Treatment-naive PAH patients | Change in 6MWD at Week 12 | Median placebo-corrected effect: +25.5 m |
TDE-PH-302 | PAH patients on other therapies | Change in 6MWD at Week 12 | Significant improvement observed |
FREEDOM-EV | Patients on oral therapy | Risk of clinical worsening | Hazard ratio: 0.74 (P = 0.028) |
6-Minute Walk Distance (6MWD) is a key measure used to assess the functional capacity of patients with PAH. In the TDE-PH-302 study, the treatment group showed a significant increase in distance walked compared to placebo, indicating improved exercise capacity .
Case Studies
A case series involving patients transitioning from parenteral or inhaled treprostinil to oral this compound demonstrated that:
- Patient Tolerance : All patients transitioned without significant worsening of disease markers.
- Hospitalization Rates : 92% were hospitalized during the transition phase; however, most tolerated the change well with no major adverse effects noted .
Adverse Effects
While this compound is generally well-tolerated, some common side effects include:
Aplicaciones Científicas De Investigación
Treatment of Pulmonary Arterial Hypertension
Treprostinil diolamine is primarily indicated for the treatment of PAH, a condition characterized by elevated blood pressure in the pulmonary arteries, leading to right heart failure if untreated. The efficacy of this compound has been evaluated in several clinical trials:
- FREEDOM Series Trials : These trials assessed this compound both as monotherapy and in combination with other therapies. Results indicated that patients receiving oral treprostinil experienced a reduction in clinical worsening compared to placebo, with a hazard ratio of 0.74 (P = 0.028) for clinical worsening events .
- Transitioning from Other Routes : A case series highlighted successful transitions from intravenous or inhaled forms of treprostinil to oral this compound without significant adverse effects or clinical deterioration in most patients .
Study | Design | Population | Key Findings |
---|---|---|---|
FREEDOM-M | Monotherapy | Adults with PAH | Improved exercise capacity; modest benefit observed |
FREEDOM-C | Combination therapy | Adults with background therapy | Reduced risk of clinical worsening |
Transition Study | Case series | Patients on IV/SQ therapy | Successful transition; maintained WHO FC II status |
Improving Exercise Capacity
Clinical studies have shown that this compound significantly improves exercise capacity as measured by the six-minute walk distance (6MWD). In one pivotal study, patients treated with treprostinil demonstrated a greater improvement in 6MWD compared to those receiving placebo. The total daily dose administered was also higher among actively treated participants, contributing to better outcomes .
Combination Therapy
This compound has been explored as an adjunct therapy alongside other PAH treatments such as endothelin receptor antagonists and phosphodiesterase type-5 inhibitors. Studies suggest that combination therapy can yield enhanced therapeutic effects, particularly in patients who do not achieve adequate control with monotherapy .
Pharmacokinetics and Administration
This compound is administered orally, which enhances patient compliance compared to parenteral routes. The pharmacokinetic profile indicates that a thrice-daily dosing regimen minimizes peak-to-trough fluctuations, allowing for more stable drug levels and potentially fewer side effects .
Safety Profile
While generally well-tolerated, this compound is associated with common side effects such as headache, diarrhea, nausea, flushing, and jaw pain. Monitoring for these adverse effects is essential during treatment initiation and dose adjustments .
Case Studies
Several case studies have documented the experiences of patients transitioning to this compound:
- Case Series Analysis : A review involving multiple patients transitioning from subcutaneous or inhaled therapies highlighted that most tolerated the switch well, maintaining stable disease markers without significant adverse events .
- Long-term Outcomes : Patients who transitioned successfully reported sustained improvements in functional class and quality of life over extended follow-up periods .
Propiedades
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid;2-(2-hydroxyethylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2/t16-,17-,18+,19-,21+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWRWEUCEXUUAV-ZSESPEEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232132 | |
Record name | Treprostinil diolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
830354-48-8 | |
Record name | Treprostinil diolamine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0830354488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Treprostinil diolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TREPROSTINIL DIOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1FKG90039 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.